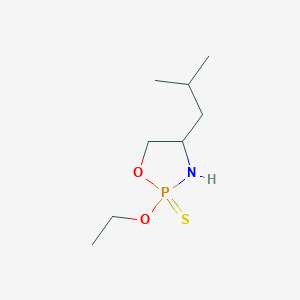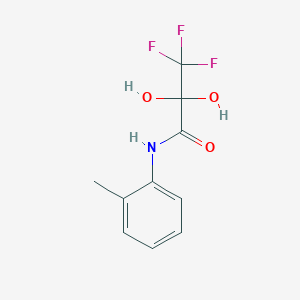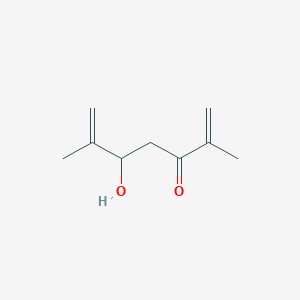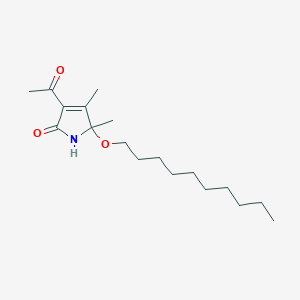
1,3-Dichloro-2-(propan-2-yl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-2-(propan-2-yl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two chlorine atoms and an isopropyl group attached to the naphthalene ring. Naphthalene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-(propan-2-yl)naphthalene typically involves the chlorination of 2-(propan-2-yl)naphthalene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled conditions to ensure selective chlorination at the desired positions on the naphthalene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors equipped with advanced control systems to monitor and regulate reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the chlorination process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-2-(propan-2-yl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the naphthalene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atoms.
Oxidation: Ketones or carboxylic acids derived from the isopropyl group.
Reduction: Dechlorinated naphthalene derivatives or modified naphthalene rings.
Applications De Recherche Scientifique
1,3-Dichloro-2-(propan-2-yl)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-2-(propan-2-yl)naphthalene involves its interaction with specific molecular targets. The chlorine atoms and the isopropyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
1,3-Dichloro-2-(propan-2-yl)naphthalene can be compared with other naphthalene derivatives such as:
1,3-Dichloro-2-(methyl)naphthalene: Similar structure but with a methyl group instead of an isopropyl group.
1,3-Dichloro-2-(ethyl)naphthalene: Contains an ethyl group instead of an isopropyl group.
1,3-Dichloro-2-(tert-butyl)naphthalene: Features a tert-butyl group, leading to different steric and electronic effects.
Propriétés
| 143626-91-9 | |
Formule moléculaire |
C13H12Cl2 |
Poids moléculaire |
239.14 g/mol |
Nom IUPAC |
1,3-dichloro-2-propan-2-ylnaphthalene |
InChI |
InChI=1S/C13H12Cl2/c1-8(2)12-11(14)7-9-5-3-4-6-10(9)13(12)15/h3-8H,1-2H3 |
Clé InChI |
KNFLWKPYPYSIMN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C2=CC=CC=C2C=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1',1'',1'''-[1,4-Phenylenedi(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14265171.png)

![5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one](/img/structure/B14265185.png)

methyl}carbonimidoyl](/img/structure/B14265204.png)
![2-[[(Z)-3-hydroxy-2-[(6-methylpyridin-2-yl)carbamoyl]but-2-enylidene]amino]acetic acid](/img/structure/B14265206.png)


![5-Chloro-6-[(pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14265216.png)

